Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one
Description
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-9(3-4-9)6-2-1-5-10-7(6)11-8/h1-2,5H,3-4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWLYOQKWHTGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(NC2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Approaches
The cyclopropane ring is commonly introduced via cyclopropanation reactions of suitable alkenes or enolizable precursors attached to the pyrrolo[2,3-b]pyridine scaffold. Common reagents include:
- Diazo compounds reacting with alkenes in the presence of transition metal catalysts (e.g., Rh, Cu).
- Simmons-Smith reaction using diiodomethane and zinc-copper couple for cyclopropanation of alkenes.
These methods ensure the formation of the cyclopropane ring with control over stereochemistry at the spiro junction.
Spirocyclization via Intramolecular Cyclization
Intramolecular cyclization strategies are employed to form the spiro center. This involves:
- Activation of a carbonyl or imine group adjacent to the pyrrolo[2,3-b]pyridine ring.
- Nucleophilic attack by a cyclopropane precursor or intermediate.
- Ring closure to form the spirocyclic lactam.
Specific Synthetic Routes Reported
A representative synthesis reported in recent literature involves:
- Starting from a substituted pyrrolo[2,3-b]pyridine derivative.
- Coupling with a cyclopropane-containing reagent under conditions that promote spirocyclization.
- Use of coupling agents such as HATU and bases like DIPEA in solvents such as N,N-dimethylformamide (DMF) to facilitate amide bond formation and spiro ring closure.
Example Synthesis Procedure
Preparation of Derivatives
Substituted derivatives, such as 5'-bromo analogs, are prepared by introducing halogen substituents on the pyrrolo[2,3-b]pyridine ring prior to spirocyclization. These derivatives follow similar synthetic routes but may require additional halogenation steps or use of halogenated starting materials.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopropanation via Diazo Compounds | Diazo compounds, Rh or Cu catalysts | Carbene transfer to alkene | High stereoselectivity, mild conditions | Requires handling of diazo reagents |
| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | Cyclopropanation of alkenes | Simple reagents, good yields | Limited functional group tolerance |
| HATU-Mediated Coupling for Spirocyclization | HATU, DIPEA, DMF | Amide bond formation, ring closure | High yields, versatile | Requires careful control of conditions |
| Halogenation for Derivatives | Halogen sources (e.g., NBS) | Electrophilic aromatic substitution | Enables functionalization | May cause side reactions |
Research Findings and Analytical Data
- Yields : Reported yields for spirocyclization steps range from 70% to 90% depending on substituents and reaction conditions.
- Physical Properties : The compound is typically isolated as a white solid with melting points around 260-264 °C.
- Spectroscopic Data : Characteristic 1H-NMR signals include singlets for lactam NH around δ 11 ppm and multiplets for aromatic protons. 13C-NMR shows carbonyl carbons near δ 200 ppm, confirming lactam formation.
- Purity and Confirmation : Purity is confirmed by chromatographic techniques and spectroscopic methods including FT-IR (carbonyl stretch ~1717 cm^-1) and mass spectrometry.
Chemical Reactions Analysis
Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Chemical Biology: It is used as a probe in chemical biology studies to understand its interactions with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
- Synthesis : Lower yields (24%) compared to cyclopropane analogs (76%) suggest challenges in cyclobutane formation, possibly due to reduced reactivity of 1,3-dihaloalkanes (e.g., 1,3-diiodopropane) .
- Applications: Used in kinase inhibitor development (e.g., HPK1 inhibitors), with derivatives like 6-amino-3-(4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridin]-5'-yl)-2-fluoro-N,N-dimethylbenzamide showing therapeutic promise .
Spiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
- Structural Differences : The larger cyclopentane ring increases molecular weight (e.g., C11H12BrClN2O: MW 299.0 vs. cyclopropane’s 160.17) and may enhance lipophilicity .
- Synthesis : Requires harsher conditions (e.g., DIBAL reduction at 0°C) and results in lower yields (5% in some steps), highlighting synthetic complexity .
- Biological Activity : Demonstrated in HPK1 inhibitors, but reduced ring strain may lower binding affinity compared to cyclopropane analogs .
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
- Structural Differences : Incorporates a piperidine ring instead of cyclopropane, introducing a basic nitrogen atom that may improve solubility but alter pharmacokinetics .
- Applications : Used in diverse therapeutic targets, though its similarity score (0.66 vs. cyclopropane derivatives) suggests distinct pharmacodynamic profiles .
Halogenated Derivatives (Bromo/Chloro Substituents)
- 5'-Bromo-4'-methyl Derivatives : Exhibit distinct NMR shifts (e.g., δ 8.29 ppm for aromatic protons) due to electron-withdrawing effects, enhancing electrophilic reactivity for cross-coupling reactions .
- 5'-Chloro Derivatives : Higher polarity (e.g., LCMS m/z 253.0/255.0) compared to bromo analogs may influence bioavailability .
Key Findings and Implications
- Synthetic Accessibility : Cyclopropane derivatives exhibit higher yields (e.g., 98% deprotection in ) due to efficient spirocyclization, whereas larger rings require multi-step protocols with lower efficiency .
- Bioactivity : The strained cyclopropane core may enhance target engagement via conformational restriction, as seen in HPK1 inhibitors .
- Stability : Cyclopropane’s inherent strain increases reactivity, necessitating protective groups (e.g., SEM in ) during synthesis, while cyclopentane analogs show better thermal stability .
Biological Activity
Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The compound is characterized by the fusion of a cyclopropane ring with a pyrrolo[2,3-B]pyridine moiety. Its molecular formula is with a molecular weight of approximately 160.17 g/mol. The structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| CAS Number | 1416438-78-2 |
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclopropanation : Formation of the cyclopropane ring using methods such as the Simmons-Smith reaction.
- Pyrrolo[2,3-B]pyridine Formation : Synthesized via cyclization reactions involving 2-aminopyridine derivatives.
- Spirocyclization : The final step where the cyclopropane ring is fused to the pyrrolo moiety under specific conditions, often using strong bases or catalysts.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo.
- Case Study : A derivative demonstrated an IC50 value of less than 4.1 nM against FGFR1, showcasing its potential as a targeted therapy for specific cancer types .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various kinases and enzymes involved in cancer progression:
- GSK-3β Inhibition : Some derivatives fully inhibited GSK-3β activity by more than 90%, indicating their potential role in therapeutic strategies for diseases like cancer and neurodegenerative disorders .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of substituent groups on the pyridine ring that influence biological activity. Modifications at specific positions can enhance potency and selectivity towards targeted enzymes.
| Compound | Target Enzyme | IC50 Value (nM) | Observations |
|---|---|---|---|
| Compound A | FGFR1 | < 4.1 | Potent inhibition |
| Compound B | GSK-3β | >90% inhibition | Significant therapeutic potential |
| Compound C | Other Kinases | Various | Dependent on substituent modifications |
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
